molecular formula C16H27NO12 B043344 prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate CAS No. 209977-55-9

prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate

Cat. No. B043344
M. Wt: 425.38 g/mol
InChI Key: BYVZAAFFTWSDID-UHFFFAOYSA-N
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Description

The detailed introduction to the specific compound mentioned is not directly available in the literature. However, compounds with related structures have been studied for various purposes, including their synthesis, chemical reactivity, and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of complex carbamate compounds often involves multistep processes, including the preparation of key intermediates followed by carbamation reactions. For instance, Anderson et al. (1983) reported the synthesis of a complex carbamate via a multistep process, demonstrating the intricate methodologies often required in synthesizing such compounds (Anderson, Chang, & Mcpherson, 1983).

Molecular Structure Analysis

The analysis of molecular structures of carbamate derivatives involves various spectroscopic and computational techniques. For example, studies involving X-ray diffraction analysis provide insights into the configuration and conformation of newly synthesized compounds, helping to understand their structural properties at the atomic level (Sen', Shilov, & Golubev, 2008).

Chemical Reactions and Properties

Carbamate compounds participate in various chemical reactions, including nucleophilic substitutions and carbonylation reactions. These reactions are crucial for modifying the chemical structure and properties of carbamates for specific applications. Gabriele et al. (2002) discussed the oxidative carbonylation of prop-2-ynylamides to synthesize oxazolines, showcasing the versatility of carbamates in synthetic chemistry (Gabriele, Costa, & Pelizzi, 2002).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. Understanding these properties is essential for their application in various fields, including pharmaceuticals and materials science. The study by Anderson et al. (1983) on the water solubility of carbamate salts is an example of analyzing physical properties to assess potential applications (Anderson, Chang, & Mcpherson, 1983).

Chemical Properties Analysis

The chemical properties of carbamates, such as reactivity towards hydrolysis, nucleophilic attack, and their behavior in catalytic cycles, are critical for their utility in synthetic organic chemistry and drug development. Research by Gabriele et al. (2006) on the tandem oxidative aminocarbonylation-cyclization reactions showcases the complex chemical behavior of carbamates under catalytic conditions (Gabriele et al., 2006).

Scientific Research Applications

Computational Studies on Glycosidic Compounds

A computational study highlighted the role of a structurally complex glycosidic compound, isolated from the fruits of Syzygium densiflorum, in the regulation of blood glucose levels. This study utilized reverse pharmacophore mapping and identified multiple potential targets for diabetes management, such as dipeptidyl peptidase-IV and glycogen synthase kinase-3β, indicating the compound's potential application in diabetes treatment through molecular docking and dynamics simulations (Muthusamy & Krishnasamy, 2016).

Solubility Studies of Carbohydrate Derivatives

Research on the solubility of various saccharides, including maltose monohydrate and trehalose dihydrate, in ethanol-water solutions across different temperatures, can offer insights into the physicochemical properties of similar carbohydrate-based compounds. Understanding these properties is crucial for their application in pharmaceutical formulations and food science, providing a basis for predicting the behavior of complex carbohydrate derivatives in mixed solvents (Gong, Wang, Zhang, & Qu, 2012).

Antiproliferative Activity of Neolignans

A study on neolignans from traditional Chinese medicine demonstrated significant antiproliferative activity against human cancer cell lines. This research underscores the potential of plant-derived carbamates in developing new anticancer agents. The ability of these compounds to induce apoptosis through the mitochondrial pathway suggests a promising avenue for the application of similar carbamate structures in oncology (Ma et al., 2017).

Biological and Nonbiological Modifications of Carbamates

The metabolic pathways of methylcarbamate insecticides, including hydrolysis and hydroxylation, highlight the environmental and biological transformations that similar carbamate compounds undergo. These findings are vital for understanding the fate and impact of carbamate-based chemicals in agriculture and potentially for designing carbamate derivatives with specific degradation profiles for environmental safety (Knaak, 1971).

properties

IUPAC Name

prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO12/c1-2-3-26-16(25)17-8-10(21)13(7(5-19)27-14(8)24)29-15-12(23)11(22)9(20)6(4-18)28-15/h2,6-15,18-24H,1,3-5H2,(H,17,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVZAAFFTWSDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate

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